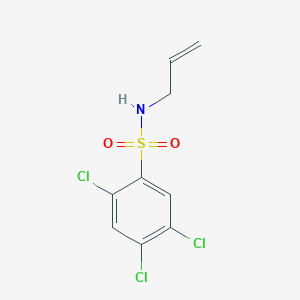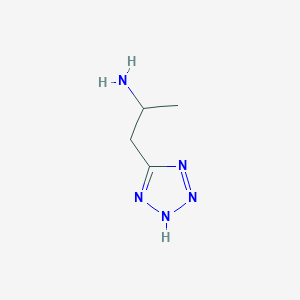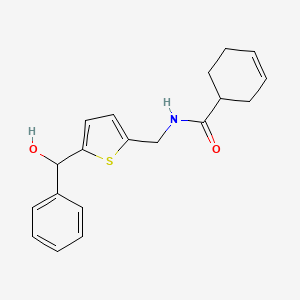![molecular formula C12H10F2N2O2 B2930952 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid CAS No. 2248295-88-5](/img/structure/B2930952.png)
4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid, also known as DB844, is a novel chemical compound that has been recently synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes in protozoan parasites, leading to their death. In cancer cells, 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid induces apoptosis by activating the caspase cascade. 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has also been shown to inhibit the activity of certain pro-inflammatory and pro-angiogenic factors.
Biochemical and Physiological Effects:
4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has been shown to exhibit potent activity against protozoan parasites, leading to their death. In cancer cells, 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid induces apoptosis, leading to cell death. 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has also been shown to inhibit the activity of certain pro-inflammatory and pro-angiogenic factors, leading to reduced inflammation and angiogenesis.
Advantages and Limitations for Lab Experiments
4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has several advantages for lab experiments. It exhibits potent activity against protozoan parasites and cancer cells, making it a potential candidate for drug development. 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid also exhibits anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of various inflammatory and angiogenic diseases. However, 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has some limitations for lab experiments. It is a relatively new compound, and its full potential is yet to be explored. Additionally, its mechanism of action is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for research on 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid. One potential direction is to explore its potential applications in drug development for the treatment of protozoan infections and cancer. Another potential direction is to study its anti-inflammatory and anti-angiogenic properties for the treatment of various inflammatory and angiogenic diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid involves a series of chemical reactions starting from commercially available starting materials. The synthesis method includes the reaction of 2-methylimidazole with 2,2-difluoroacetaldehyde to form 5-(difluoromethyl)-2-methylimidazole. The resulting intermediate is then reacted with 4-bromobenzoic acid to form 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid. The purity of the synthesized compound is verified using various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has been studied for its potential applications in scientific research. It has been shown to exhibit potent activity against various protozoan parasites, including Leishmania, Trypanosoma, and Plasmodium. 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has also been studied for its potential applications in cancer research, where it has been shown to induce apoptosis in cancer cells. Additionally, 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has been studied for its anti-inflammatory and anti-angiogenic properties.
properties
IUPAC Name |
4-[5-(difluoromethyl)-2-methylimidazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-7-15-6-10(11(13)14)16(7)9-4-2-8(3-5-9)12(17)18/h2-6,11H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEFFFVCDDRSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C2=CC=C(C=C2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

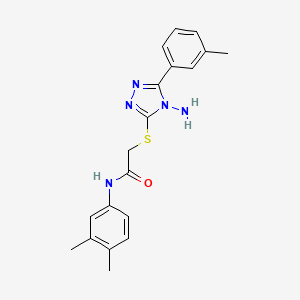

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2930875.png)
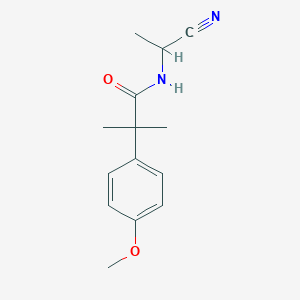

![3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2930881.png)
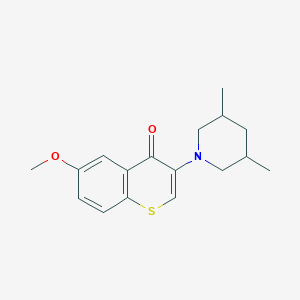
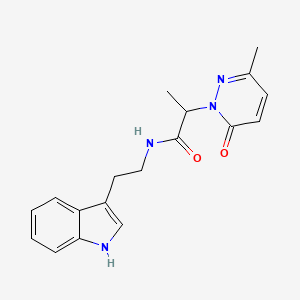
![(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2930886.png)
![[(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid](/img/structure/B2930887.png)
![N-(4-methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2930888.png)
